
6-Benzyl-3-bromopyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-3-bromopyridin-2-ol is a heterocyclic organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, featuring a bromine atom at the 3-position and a benzyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-bromopyridin-2-ol typically involves the bromination of 6-benzylpyridin-2-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired temperature and pressure conditions.
化学反応の分析
Types of Reactions
6-Benzyl-3-bromopyridin-2-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of 6-benzyl-3-bromopyridin-2-one.
Reduction: Formation of 6-benzylpyridin-2-ol.
科学的研究の応用
6-Benzyl-3-bromopyridin-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 6-Benzyl-3-bromopyridin-2-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
2-Bromo-3-hydroxypyridine: Similar structure but lacks the benzyl group.
6-Bromopyridin-3-ol: Similar structure but lacks the benzyl group.
3-Bromo-2-pyridinol: Similar structure but lacks the benzyl group.
Uniqueness
6-Benzyl-3-bromopyridin-2-ol is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical properties and reactivity. The benzyl group increases the compound’s lipophilicity, enhancing its ability to interact with hydrophobic biological targets. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H10BrNO |
|---|---|
分子量 |
264.12 g/mol |
IUPAC名 |
6-benzyl-3-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-6-10(14-12(11)15)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
InChIキー |
VEWOZKQZOLKZAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=C(C(=O)N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


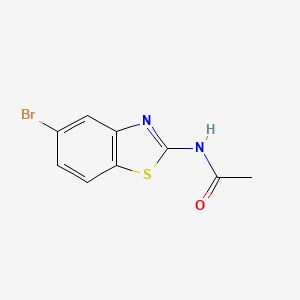
![1-[2-(Benzimidazol-1-yl)phenyl]ethanone](/img/structure/B13879685.png)

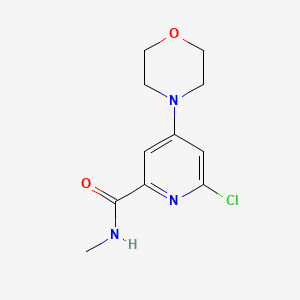
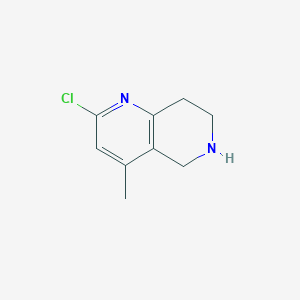
![1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone](/img/structure/B13879711.png)
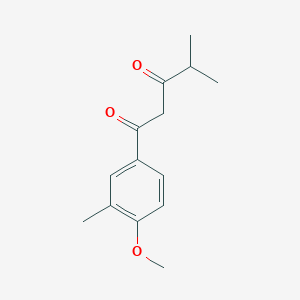
![[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol](/img/structure/B13879716.png)
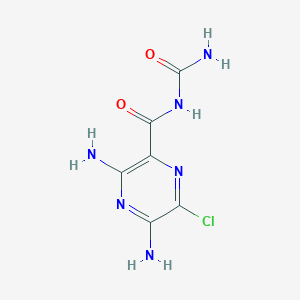
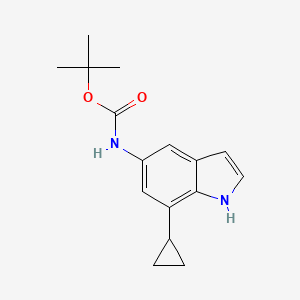
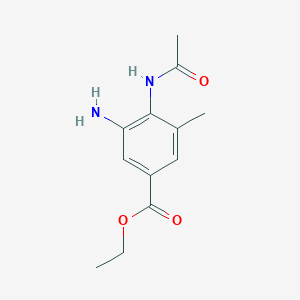
![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)

![Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate](/img/structure/B13879747.png)
